

"application of sodium oxolinate in veterinary microbiology research"

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Compound of Interest

Compound Name: **Sodium oxolinate**

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Application of Sodium Oxolinate in Veterinary Microbiology Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium oxolinate, the sodium salt of oxolinic acid, is a first-generation quinolone antibiotic that has been utilized in veterinary medicine, particularly in aquaculture and for treating infections in calves, pigs, and poultry.^[1] Its primary mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II), an enzyme crucial for DNA replication, transcription, and repair.^[2] By targeting the A subunit of DNA gyrase, **sodium oxolinate** disrupts the supercoiling of DNA, leading to the cessation of DNA synthesis and ultimately bacterial cell death.^[2] This targeted action provides selective toxicity against bacteria. This document provides detailed application notes and experimental protocols for the use of **sodium oxolinate** in veterinary microbiology research.

I. Application Notes Mechanism of Action

Sodium oxolinate exerts its bactericidal effect by inhibiting bacterial DNA gyrase. This enzyme is essential for introducing negative supercoils into the bacterial chromosome, a process

necessary for the initiation of DNA replication and transcription. Inhibition of DNA gyrase by **sodium oxolate** leads to the stabilization of the enzyme-DNA complex, resulting in double-strand DNA breaks and the arrest of DNA replication.[3][4] This disruption of essential cellular processes ultimately leads to bacterial cell death. The selective toxicity of **sodium oxolate** is attributed to the structural differences between bacterial DNA gyrase and its eukaryotic counterparts.

Antibacterial Spectrum

Sodium oxolate is primarily effective against a broad range of Gram-negative bacteria.[5] It has demonstrated significant activity against common veterinary pathogens, particularly in the aquatic environment. Its efficacy against Gram-positive bacteria is generally considered to be limited, with the notable exception of some *Staphylococcus* species.

Key Pathogens Targeted:

- Aquatic Pathogens: *Aeromonas salmonicida*, *Aeromonas hydrophila*, *Vibrio anguillarum*, *Yersinia ruckeri*, *Shewanella xiamensis*, *Lactococcus garvieae*, and *Chryseobacterium aquaticum*.[5][6][7]
- Other Veterinary Pathogens: While primarily used in aquaculture, it has shown activity against Gram-negative enteric bacteria in calves and pigs.

In Vivo Efficacy and Pharmacokinetics

The in vivo efficacy of **sodium oxolate** is dependent on the animal species, the pathogen, and the route of administration. Pharmacokinetic profiles vary significantly across different species, influencing dosage regimens and withdrawal periods.[8][9]

- Aquaculture: **Sodium oxolate** is widely used to treat systemic bacterial infections in fish such as furunculosis, vibriosis, and enteric redmouth disease.[2][5] It is typically administered orally via medicated feed.[5] Bioavailability in fish can be variable, ranging from approximately 15% in Atlantic halibut to over 65% in lumpfish for related quinolones.[9]
- Calves, Pigs, and Poultry: **Sodium oxolate** has been authorized for use in these animals, generally administered orally through feed or drinking water. Oral bioavailability is reported to

be high in chickens (around 82% in healthy birds) and is also considered high in pigs and calves.

II. Quantitative Data

Table 1: Minimum Inhibitory Concentration (MIC) of Oxolinic Acid against Veterinary Pathogens

Bacterial Species	Strain(s)	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)	Reference(s)
Aeromonas salmonicida	Multiple isolates	0.0075 - 0.0625	-	-	[5][10]
Vibrio anguillarum	Multiple isolates	0.016 - 0.25	-	-	[5]
Yersinia ruckeri	Not specified	-	-	≤1	[10]
Vibrio parahaemolyticus	Isolate	0.2	-	-	[5]
Shewanella xiamenensis	Isolate	0.25	-	-	[6]
Lactococcus garvieae	Isolate	1	-	-	[6]
Chryseobacterium aquaticum	Isolate	4	-	-	[6]

Note: MIC values can vary depending on the specific isolate, testing methodology, and laboratory conditions.

Table 2: Pharmacokinetic Parameters of Oxolinic Acid in Different Animal Species

Animal Species	Administration Route	Dose (mg/kg)	C _{max} (µg/mL)	T _{max} (h)	Elimination Half-life (t _{1/2}) (h)	Bioavailability (%)	Reference(s)
Rainbow Trout	Oral	75	2.1	24.3	55.4	19.9	[5]
Atlantic Salmon	Oral	20	-	-	15	25	[9]
Lumpfish	Oral	25	2.12	10.3	21	-	[8][9]
Atlantic Cod	Oral	25	1.2	24	84	55	[9]
Chickens (Healthy)	Oral	10	-	-	-	~82	
Chickens (Diseased)	Oral	10	-	-	-	~100	

C_{max}: Maximum plasma concentration; T_{max}: Time to reach maximum plasma concentration.

III. Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following are standardized methods based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

This method involves challenging the test organism with serial dilutions of **sodium oxolate** in a liquid growth medium.

Materials:

- **Sodium oxolate** powder

- Appropriate solvent (e.g., 0.1 M NaOH, then diluted in sterile water)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Spectrophotometer or McFarland standards
- Incubator

Procedure:

- Preparation of **Sodium Oxolinate** Stock Solution: Prepare a stock solution of **sodium oxolinate** at a concentration of 1280 $\mu\text{g}/\text{mL}$. Filter-sterilize the solution.
- Serial Dilutions: Perform serial two-fold dilutions of the **sodium oxolinate** stock solution in CAMHB in the 96-well plate to achieve a range of concentrations (e.g., 64 $\mu\text{g}/\text{mL}$ to 0.06 $\mu\text{g}/\text{mL}$).
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately $5 \times 10^5 \text{ CFU}/\text{mL}$ in each well.
- Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the **sodium oxolinate** dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubation: Incubate the plates at the optimal temperature for the specific bacterium (e.g., 22-28°C for many aquatic pathogens, 35-37°C for others) for 16-24 hours.
- Reading Results: The MIC is the lowest concentration of **sodium oxolinate** at which there is no visible growth (turbidity) in the well.

This method involves incorporating **sodium oxolinate** into an agar medium at various concentrations.

Materials:

- **Sodium oxolate** powder
- Mueller-Hinton Agar (MHA)
- Sterile petri dishes
- Bacterial inoculum standardized to 0.5 McFarland turbidity
- Inoculator (e.g., multipoint replicator)

Procedure:

- Preparation of Medicated Agar: Prepare serial dilutions of **sodium oxolate** and add them to molten MHA (cooled to 45-50°C) to achieve the desired final concentrations. Pour the agar into petri dishes and allow it to solidify.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
- Inoculation: Spot-inoculate the surface of the agar plates with the bacterial suspension using a multipoint replicator. Each spot should contain approximately 10^4 CFU.
- Incubation: Incubate the plates at the appropriate temperature for 16-24 hours.
- Reading Results: The MIC is the lowest concentration of **sodium oxolate** that completely inhibits the visible growth of the bacteria on the agar surface.

Time-Kill Assay

A time-kill assay determines the rate at which an antimicrobial agent kills a specific bacterium over time.

Materials:

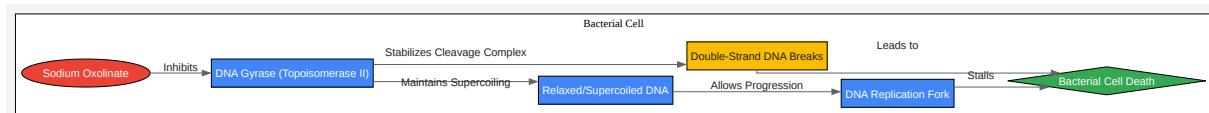
- **Sodium oxolate**
- Appropriate broth medium (e.g., CAMHB)

- Bacterial inoculum
- Sterile tubes or flasks
- Shaking incubator
- Plating supplies (agar plates, spreaders)
- Serial dilution supplies

Procedure:

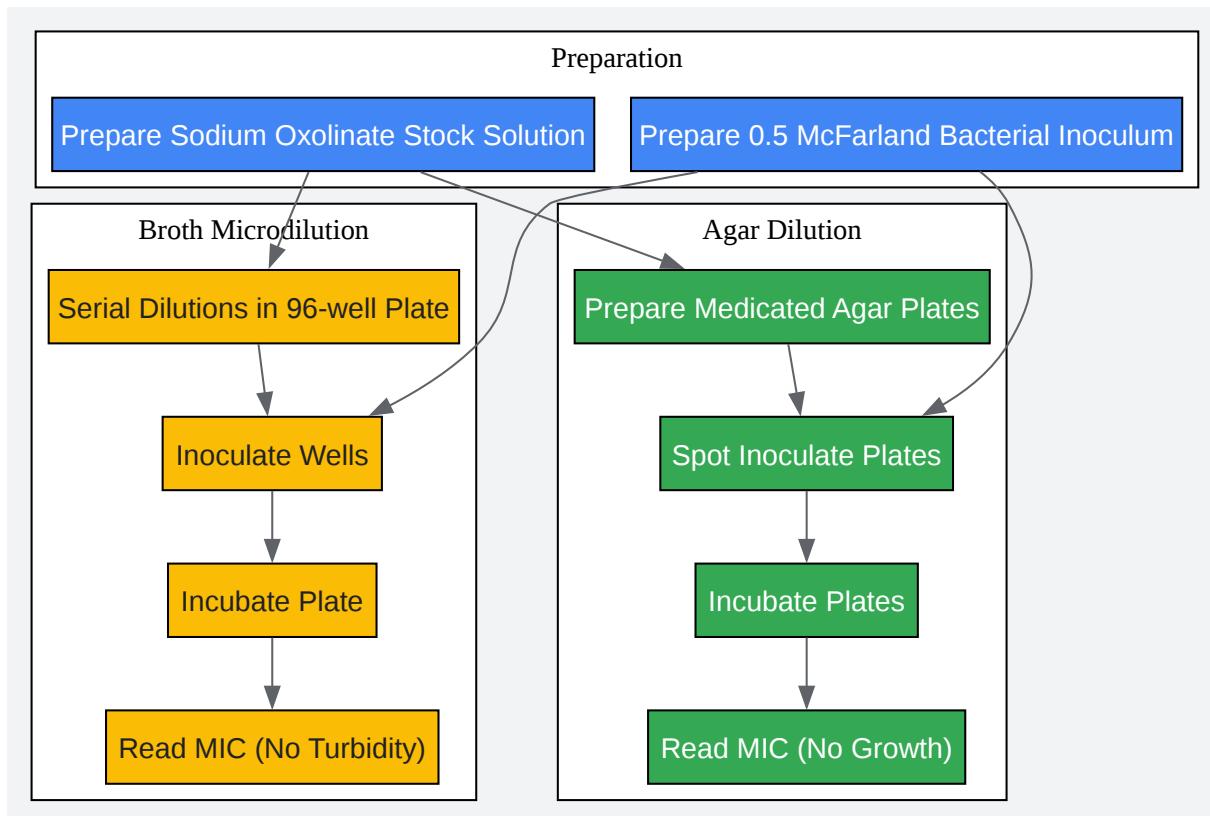
- Inoculum Preparation: Prepare a logarithmic phase bacterial culture.
- Experimental Setup: Prepare tubes or flasks containing broth with different concentrations of **sodium oxolate** (e.g., 0.5x, 1x, 2x, and 4x the MIC) and a growth control (no antibiotic).
- Inoculation: Inoculate each tube with the bacterial culture to a starting density of approximately 5×10^5 to 5×10^6 CFU/mL.
- Incubation and Sampling: Incubate the tubes in a shaking incubator at the optimal growth temperature. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.
- Viable Cell Count: Perform serial dilutions of the collected samples and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).
- Data Analysis: Plot the \log_{10} CFU/mL against time for each concentration of **sodium oxolate**. A bactericidal effect is typically defined as a $\geq 3\log_{10}$ (99.9%) reduction in the initial bacterial count.

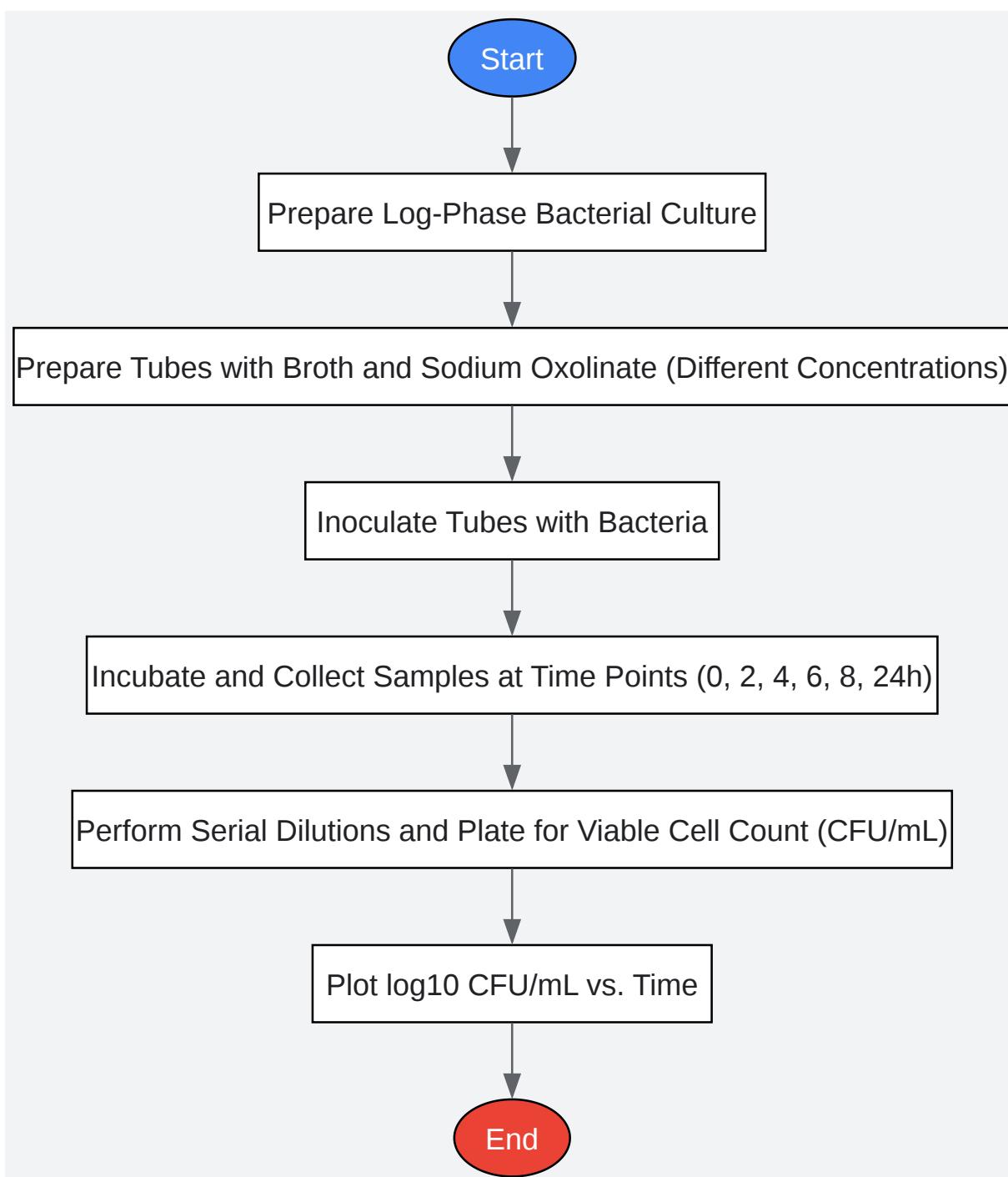
IV. Mandatory Visualizations



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Caption: Mechanism of action of **sodium oxolinate** in a bacterial cell.





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